Tunicamycin Tunicamycin Nucleoside antibiotic that inhibits protein glycosylation. Inhibits GlcNAc phosphotransferase (GPT) and inhibits the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis. Inhibits N-linked glycosylation and blocks the formation of N-glycosidic protein-carbohydrate linkages. Active in vitro against Gram-positive bacteria, yeasts, fungi and viruses.
Tunicamycin mixture is a mixture of tunicamycins with variable trans-2,3-unsaturated branched chain fatty acid (BFCA) chain lengths. Tunicamycins are anti-microbial agents that are active against Gram-positive bacteria, fungi, and viruses. They inhibit the N-acetylhexosamine (HexNAc) phosphotransferase family of enzymes in bacteria and prevent peptidoglycan biosynthesis. In eukaryotes, they inhibit N-acetylglucosamine (GlcNAc) phosphotransferase (GPT), preventing the first step in N-linked glycosylation and inducing the unfolded protein response and cell death. The cellular toxicity of tunicamycins is linked to the trans-2,3-unsaturated BCFA, and saturated BCFA-containing tunicamycin derivatives, such as TunR1 and TunR2, have reduced toxicity. Tunicamycins impair glycosylation of the receptor tyrosine kinases EGFR, HER2, HER3, and IGF-1R, which prevents their translocation out of the endoplasmic reticulum and Golgi apparatus and reduces their protein levels and activity. Tunicamycin sensitizes EGFR inhibitor-resistant U251 glioma and Bx/PC-3 pancreatic adenocarcinoma cells to irradiation.
Tunicamycin is a mixture of homologous nucleoside antibiotics. An inhibitor of glycosylation. Tunicamycin Blocks the formation of N-glycosidic linkages by inhibiting the first step in glycoprotein synthesis. In vitro: Tunicamycin causes accumulation of unfolded proteins in cell endoplasmic reticulum (ER). Tunicamycin-induced ER stress suppresses CD44+/CD24- phenotype cell subpopulation. Tunicamycin inhibite invasion, increase cell death, suppress proliferation and reduce migration in the CD44+/CD24- and CD44+/CD24- rich MCF7 cell culture. In vivo: Administering tunicamycin further increase protein expression levels of ER stress indicators and inflammatory cytokines, and resulted in more severe asthma phenotypes in OVALPS-OVA mice.
Brand Name: Vulcanchem
CAS No.: 11089-65-9
VCID: VC0001771
InChI: InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1
SMILES: CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Molecular Formula: C30H46N4O16
Molecular Weight: 718.7 g/mol

Tunicamycin

CAS No.: 11089-65-9

Cat. No.: VC0001771

Molecular Formula: C30H46N4O16

Molecular Weight: 718.7 g/mol

* For research use only. Not for human or veterinary use.

Tunicamycin - 11089-65-9

CAS No. 11089-65-9
Molecular Formula C30H46N4O16
Molecular Weight 718.7 g/mol
IUPAC Name (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide
Standard InChI InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1
Standard InChI Key ZHSGGJXRNHWHRS-VIDYELAYSA-N
Isomeric SMILES CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
SMILES CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Canonical SMILES CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Biochemical Structure and Mechanism of Action

Molecular Composition and Target Specificity

Tunicamycin’s structure consists of four distinct moieties:

  • Uracil: A nucleobase that facilitates binding to enzyme active sites.

  • Tunicamine sugar: An 11-carbon aminodialdose critical for structural stability.

  • N-acetylglucosamine (GlcNAc): A sugar unit involved in glycosylation inhibition.

  • Fatty acyl tail: A variable-length hydrocarbon chain influencing membrane permeability .

This unique configuration enables Tunicamycin to competitively inhibit DPAGT1, the enzyme responsible for catalyzing the first step of N-linked glycosylation—the transfer of GlcNAc-1-phosphate to dolichol phosphate . Structural studies using quantum mechanics/molecular mechanics (QM/MM) calculations reveal that Tunicamycin binds DPAGT1 through hydrogen bonds between its uracil moiety and residues Asp175, Leu177, and Asp178, while its tunicamine sugar interacts with Lys97 and Asn172 .

Table 1: Key Interactions Between Tunicamycin and DPAGT1/MraY Enzymes

EnzymeBinding ResiduesInteraction TypeStrength (kcal/mol)
DPAGT1Asp175, Leu177, Asp178Hydrogen bonding, hydrophobic-12.4
MraY (Bacterial)Asp93, Lys111, Gly230Charge-dipole, van der Waals-8.9

Data derived from QM/MM and QTAIM analyses .

Inhibition of Glycosylation and ER Stress Induction

By blocking DPAGT1, Tunicamycin prevents the synthesis of lipid-linked oligosaccharides (LLOs), leading to the accumulation of misfolded glycoproteins in the ER . This triggers the unfolded protein response (UPR), characterized by:

  • PERK Activation: Phosphorylation of eukaryotic initiation factor 2α (eIF2α), halting global protein synthesis.

  • IRE1α Signaling: Splicing of XBP1 mRNA to promote chaperone production.

  • ATF6 Cleavage: Translocation to the nucleus to upregulate ER stress genes .

Prolonged ER stress culminates in apoptosis via caspase-3 activation and mitochondrial dysfunction .

Anticancer Efficacy in Preclinical Models

Suppression of Breast Cancer Cell Proliferation

In vitro studies demonstrate that Tunicamycin (2–8 µg/mL) inhibits the growth of MCF-7 and SKBR-3 breast cancer cells in a dose-dependent manner, with IC50 values of 5.2 µg/mL and 4.8 µg/mL, respectively . Flow cytometry reveals G1/S phase cell cycle arrest, accompanied by a 3.5-fold increase in sub-G1 populations (p < 0.01) . Apoptosis rates rise to 32% in MCF-7 cells and 28% in SKBR-3 cells after 48-hour treatment (vs. 5% in controls) .

Table 2: In Vitro Antiproliferative Effects of Tunicamycin

Cell LineIC50 (µg/mL)Apoptosis Rate (%)Cell Cycle Arrest Phase
MCF-75.232G1/S
SKBR-34.828G1/S
MDA-MB-2316.124G2/M

Data compiled from Refs .

Inhibition of Metastasis and Angiogenesis

Tunicamycin (5 µg/mL) reduces the migratory and invasive capacities of breast cancer cells by 65% and 58%, respectively, in transwell assays . Mechanistically, it downregulates matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF) by suppressing the Akt/NF-κB pathway . In murine xenograft models, intraperitoneal administration (5 mg/kg) decreases tumor volume by 72% and prolongs median survival from 28 to 45 days (p < 0.01) .

Synergistic Effects with Targeted Therapies

Enhancement of Trastuzumab Activity

Co-treatment with Tunicamycin (1 µg/mL) and trastuzumab (10 µg/mL) synergistically inhibits HER2-overexpressing SKBR-3 and MCF-7/HER2 cells, with combination indices (CI) of 0.45 and 0.52, respectively . This synergy arises from:

  • HER2 Deglycosylation: Tunicamycin reduces HER2 surface expression by 60%, enhancing trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) .

  • PI3K/Akt Pathway Suppression: Combined therapy decreases phosphorylated Akt (Ser473) by 80%, compared to 50% with trastuzumab alone .

Table 3: Synergistic Effects in HER2+ Breast Cancer Models

ModelTreatmentTumor Growth Inhibition (%)Apoptosis Rate (%)
SKBR3 XenograftTrastuzumab4818
Trastuzumab + Tunicamycin8247
MCF-7/HER2Trastuzumab3412
Trastuzumab + Tunicamycin7339

Data from Ref .

Overcoming Drug Resistance

In trastuzumab-resistant BT-474 cells, Tunicamycin restores sensitivity by downregulating mucin-4 (MUC4), a glycoprotein that masks HER2 epitopes . Co-administration reduces IC50 values from 12 µg/mL (trastuzumab alone) to 3.2 µg/mL .

Toxicity and Pharmacological Challenges

Cytotoxicity in Normal Cells

Despite its anticancer potential, Tunicamycin exhibits significant toxicity in non-malignant cells:

  • MCF-10A Breast Epithelial Cells: 90% growth inhibition at 2 µg/mL .

  • HL7702 Hepatocytes: 45% apoptosis induction at 4 µg/mL .

This narrow therapeutic window necessitates targeted delivery systems, such as nanoparticle encapsulation, to minimize off-target effects.

In Vivo Tolerability

In murine models, the maximum tolerated dose (MTD) is 5 mg/kg, with higher doses (≥10 mg/kg) causing weight loss (>20%) and hepatic necrosis .

Future Directions and Clinical Translation

Structural Optimization

Modifying the fatty acyl tail to reduce hydrophobicity may improve solubility and reduce hepatotoxicity. Analogs like Tunimycin B show 40% lower cytotoxicity in HL7702 cells while retaining antitumor activity .

Biomarker-Driven Therapy

Patient stratification based on DPAGT1 expression levels could optimize responses. Tumors with DPAGT1 overexpression (≥2-fold) exhibit 3.1× higher sensitivity to Tunicamycin .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator